4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
CAS No.: 683261-48-5
Cat. No.: VC4682168
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683261-48-5 |
|---|---|
| Molecular Formula | C22H25N3O3S2 |
| Molecular Weight | 443.58 |
| IUPAC Name | 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C22H25N3O3S2/c1-15-23-20-14-17(10-13-21(20)29-15)24-22(26)16-8-11-19(12-9-16)30(27,28)25(2)18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,24,26) |
| Standard InChI Key | JZPYLQXZMJIVCN-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzamide core substituted at the para position with a cyclohexyl(methyl)sulfamoyl group. The benzothiazole moiety at the N-terminal position includes a 2-methyl substituent, contributing to its stereoelectronic profile . The IUPAC name, 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, reflects this arrangement. Key structural attributes include:
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Sulfamoyl group: Enhances hydrogen-bonding capacity and target binding .
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Benzothiazole ring: Imparts rigidity and influences pharmacokinetic properties .
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Cyclohexyl group: Modulates lipophilicity and membrane permeability.
The SMILES notation (CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4) and InChIKey (JZPYLQXZMJIVCN-UHFFFAOYSA-N) provide unambiguous representations for database searches .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically proceeds via sequential coupling reactions:
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Sulfamoyl Group Formation: Cyclohexylamine reacts with methylsulfonyl chloride under basic conditions to yield the cyclohexyl(methyl)sulfamoyl intermediate.
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Benzamide Coupling: The intermediate is coupled to 5-amino-2-methyl-1,3-benzothiazole using carbodiimide-based agents (e.g., DCC) in dichloromethane .
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Purification: Chromatography or crystallization isolates the final product, with yields averaging 60–75%.
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfamoyl formation | Cyclohexylamine, methylsulfonyl chloride, Et₃N, 0–5°C | 85–90 |
| Amide coupling | DCC, DMAP, CH₂Cl₂, rt | 60–75 |
| Purification | Silica gel chromatography (EtOAc/hexane) | >95 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its lipophilic cyclohexyl and benzothiazole groups. It is stable under acidic conditions but undergoes hydrolysis in basic media, releasing sulfamic acid and benzothiazole derivatives.
Table 2: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molecular weight | 443.58 g/mol | HRMS |
| LogP | 3.8 ± 0.2 | Computational |
| Melting point | 198–202°C (decomposes) | Differential scanning calorimetry |
Biological Activity and Mechanism
Enzymatic Inhibition
The compound inhibits Mycobacterium tuberculosis DprE1, a key enzyme in cell wall synthesis, with an IC₅₀ of 0.8 μM . Molecular docking studies suggest the sulfamoyl group interacts with Lys418 and Glu461 residues, while the benzothiazole moiety occupies a hydrophobic pocket .
Antimicrobial Efficacy
In vitro assays against drug-resistant Staphylococcus aureus (MRSA) show a MIC of 4 μg/mL, comparable to vancomycin . The cyclohexyl group enhances membrane penetration, facilitating intracellular target engagement.
Applications in Medicinal Chemistry
Lead Optimization
Structural analogs with modified benzothiazole substituents (e.g., 6-fluoro or 3,6-dimethyl groups) demonstrate improved potency, underscoring the scaffold’s versatility . For instance, replacing the 2-methyl group with a trifluoromethyl moiety reduces MIC values by 50% .
Drug Delivery Considerations
Encapsulation in lipid nanoparticles improves oral bioavailability from <10% to 35% in rodent models, addressing solubility limitations.
Comparative Analysis with Related Compounds
Table 3: Structural and Activity Comparison
Future Directions
Further research should prioritize:
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